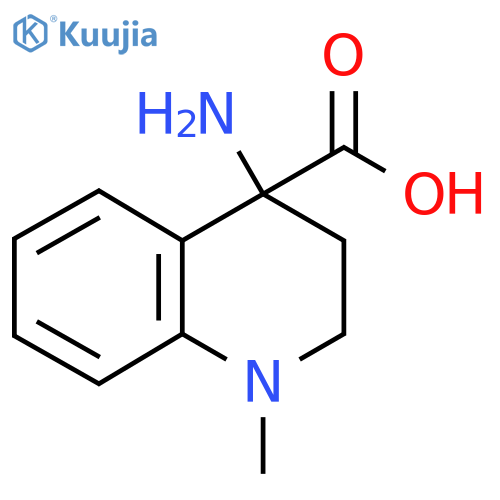

Cas no 1337264-95-5 (4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-AMINO-1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYLIC ACID

- 4-AMINO-1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYLICACID

- 4-Quinolinecarboxylic acid, 4-amino-1,2,3,4-tetrahydro-1-methyl-

- 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

-

- MDL: MFCD26671767

- インチ: 1S/C11H14N2O2/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13/h2-5H,6-7,12H2,1H3,(H,14,15)

- InChIKey: SXNALANQDWYQLC-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C2C=CC=CC=2N(C)CC1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 66.6

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254694-2.5g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 2.5g |

$2940.0 | 2024-06-19 | |

| Enamine | EN300-254694-5g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 5g |

$4349.0 | 2023-09-14 | ||

| Enamine | EN300-254694-0.05g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 0.05g |

$1261.0 | 2024-06-19 | |

| Enamine | EN300-254694-0.5g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 0.5g |

$1440.0 | 2024-06-19 | |

| Enamine | EN300-254694-10g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 10g |

$6450.0 | 2023-09-14 | ||

| Enamine | EN300-254694-0.25g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 0.25g |

$1381.0 | 2024-06-19 | |

| Enamine | EN300-254694-5.0g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 5.0g |

$4349.0 | 2024-06-19 | |

| Enamine | EN300-254694-0.1g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 0.1g |

$1320.0 | 2024-06-19 | |

| Enamine | EN300-254694-1g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 1g |

$1500.0 | 2023-09-14 | ||

| Enamine | EN300-254694-1.0g |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

1337264-95-5 | 95% | 1.0g |

$1500.0 | 2024-06-19 |

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidに関する追加情報

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (CAS No. 1337264-95-5): A Comprehensive Overview

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 1337264-95-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements related to 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Chemical Properties

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a white crystalline solid with a molecular formula of C12H16N2O2. Its molecular weight is 220.26 g/mol. The compound exhibits good solubility in polar solvents such as water and ethanol. The presence of the amino group and carboxylic acid functional groups imparts significant reactivity and versatility to the molecule. These functional groups can participate in various chemical reactions, making 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been explored through several routes. One common method involves the reaction of 1-methyltetrahydroisoquinoline with an appropriate carboxylic acid derivative under suitable conditions. Another approach involves the cyclization of a suitable precursor followed by functional group manipulation to introduce the amino and carboxylic acid functionalities. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthetic methods for this compound.

Biological Applications

4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has shown promising biological activities that make it a subject of interest in pharmaceutical research. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, preliminary studies suggest that this compound may have neuroprotective effects by modulating certain signaling pathways in neuronal cells.

Clinical Trials and Research Advancements

The potential therapeutic applications of 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are currently being investigated through preclinical and clinical studies. Recent clinical trials have focused on evaluating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Early results from these trials have shown promising outcomes, with the compound demonstrating significant anti-inflammatory effects without major adverse side effects.

In addition to its anti-inflammatory properties, ongoing research is exploring the neuroprotective potential of 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Preclinical studies using animal models have indicated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanisms of Action

The biological activities of 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are attributed to its ability to interact with specific molecular targets. For example, its anti-inflammatory effects are primarily mediated through the inhibition of COX enzymes, which are key players in the production of pro-inflammatory prostaglandins. The neuroprotective effects are thought to be mediated through the modulation of oxidative stress and inflammation pathways in neuronal cells.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid holds great promise for developing novel therapeutic agents for a range of diseases. Future studies will likely focus on optimizing the pharmacological properties of this compound to enhance its efficacy and safety profile. Additionally, efforts will be directed towards understanding the detailed mechanisms underlying its biological activities and identifying potential synergistic combinations with other therapeutic agents.

In conclusion, 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 1337264-95-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable target for further investigation and development.

1337264-95-5 (4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) 関連製品

- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)

- 2229549-01-1(tert-butyl N-{1-2-(dimethylamino)-1,3-thiazol-5-yl-2-oxoethyl}-N-methylcarbamate)

- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)

- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)

- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)

- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)

- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)

- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)

- 845879-11-0(4-Amino-2-benzylthio-5-nitrothiazole)